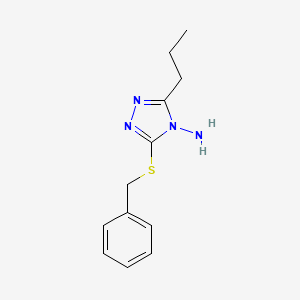![molecular formula C18H18N2O3 B5571226 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves multiple steps starting from 2,4-dimethylcarbolic acid, which is refluxed with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This compound is then converted into the corresponding hydrazide, and further reacted with CS2 in the presence of KOH to yield 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol. Subsequent reactions lead to the formation of N'-substituted derivatives bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups, demonstrating the molecule's versatile reactivity and potential for generating diverse derivatives (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole derivatives showcases intramolecular hydrogen bonds and intermolecular interactions, such as C—H⋯π and C—H⋯O, which contribute to the stability and reactivity of these compounds. These interactions play a significant role in the compound's behavior and its potential interactions with other molecules (Chen et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 1,2,4-oxadiazole derivatives involves a variety of reactions, including thermolysis and retro-ene reactions, leading to the formation of novel compounds with unique properties. These reactions highlight the compound's reactivity and its potential for further chemical transformations, which could be exploited for various applications (Kassam & Warkentin, 1994).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as their crystalline forms and luminescent properties, are influenced by their molecular structure and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science (Reck et al., 2003).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has been conducted on the synthesis of oxadiazole analogs, including compounds related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, to evaluate their anticancer activities. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer, underlining the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2014).
Antimicrobial and Antibacterial Activities
Another study focused on the synthesis of novel 1,2,4-triazole derivatives, which, while not directly mentioning 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, is relevant due to the similar chemical scaffolding and potential antimicrobial properties. These compounds exhibited moderate to good antimicrobial activities against various test microorganisms, showcasing the versatility of oxadiazole derivatives in combating infections (Bektaş et al., 2010).
Antibiotic Effect and Lipoxygenase Activity
A specific study on compounds bearing the 1,3,4-oxadiazol moiety, including the target compound's analogs, investigated their antibiotic effect against Gram-positive and Gram-negative bacteria and their lipoxygenase activity. This research highlights the potential pharmaceutical applications of oxadiazole derivatives in developing new therapeutic agents with antibacterial and anti-inflammatory properties (Rasool et al., 2016).
Material Science Applications
Oxadiazole derivatives, including those related to the target compound, have also found applications in material science. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups were synthesized, demonstrating high thermal stability and potential applications in high-performance materials due to their solubility in polar organic solvents and thermal properties (Hamciuc et al., 2005).
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of many oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-9-16(13(2)10-12)22-11-17-19-18(20-23-17)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNYHBYZPGPEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)
![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)
![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)


![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)